molecular formula C18H9BrCl2N2S B3839214 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)acrylonitrile

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)acrylonitrile

Cat. No.: B3839214
M. Wt: 436.2 g/mol
InChI Key: WIAYXYQCXMUSGM-NTUHNPAUSA-N
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Description

Chemical Structure and Properties
The compound 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)acrylonitrile (CAS: 326915-73-5) is a thiazole-acrylonitrile derivative with a molecular formula of C₁₈H₉BrCl₂N₂S and an average molecular mass of 436.148 g/mol . Its structure features a central thiazole ring substituted with a 4-bromophenyl group at position 4 and an acrylonitrile moiety bearing a 2,4-dichlorophenyl group (Figure 1). The (2E)-stereochemistry of the acrylonitrile double bond is critical for its physicochemical and biological properties.

Properties

IUPAC Name

(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9BrCl2N2S/c19-14-4-1-11(2-5-14)17-10-24-18(23-17)13(9-22)7-12-3-6-15(20)8-16(12)21/h1-8,10H/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAYXYQCXMUSGM-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=CC3=C(C=C(C=C3)Cl)Cl)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9BrCl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, molecular modeling, and biological significance of this compound based on diverse research findings.

  • Molecular Formula : C18H15BrN2S
  • Molecular Weight : 403.29 g/mol
  • CAS Number : Not specified in the sources but related derivatives exist.

Biological Activity Overview

The biological activity of thiazole derivatives has been widely studied, particularly their antimicrobial and anticancer properties. The specific compound exhibits promising results in both areas.

Antimicrobial Activity

Research indicates that thiazole derivatives demonstrate significant antimicrobial properties against various bacterial strains. In a study evaluating the antimicrobial efficacy of synthesized compounds similar to our target compound, it was found that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. For example:

  • Compounds d1, d2, and d3 showed notable antimicrobial activity against tested bacterial strains .
  • The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The anticancer potential of thiazole derivatives has also been a focal point of research. In vitro studies have demonstrated that certain compounds exhibit cytotoxic effects on cancer cell lines:

  • Compounds d6 and d7 were identified as the most active against the MCF7 breast cancer cell line .
  • The structure-activity relationship (SAR) analysis indicated that modifications in the phenyl ring significantly influenced cytotoxicity, with electron-withdrawing groups enhancing activity .

Study 1: Synthesis and Evaluation of Derivatives

A study synthesized several thiazole derivatives and evaluated their antimicrobial and anticancer activities. The results indicated that:

  • The presence of electron-donating groups on the phenyl ring improved antimicrobial efficacy.
  • Anticancer testing showed that some derivatives had IC50 values comparable to standard chemotherapeutics like doxorubicin .

Study 2: Molecular Docking Studies

Molecular docking studies were conducted to understand the binding interactions between synthesized compounds and their respective biological targets. The findings suggested:

  • Active compounds formed stable complexes with target proteins, primarily through hydrophobic interactions with minimal hydrogen bonding .

Data Table: Biological Activity Summary

CompoundActivity TypeTarget Organism/Cell LineMIC (µg/mL)IC50 (µM)Reference
d1AntimicrobialStaphylococcus aureus0.22-
d6AnticancerMCF7-<10
d7AnticancerMCF7-<10
d3AntimicrobialVarious Bacteria0.25-

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole-Acrylonitrile Derivatives with Halogenated Aromatic Groups

Compound A : (2E)-3-(4-Chlorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile (CAS: 210287-81-3)
  • Molecular Formula : C₂₅H₁₃ClN₂O₂S
  • Key Differences :
    • Replaces bromophenyl with a benzo[f]chromen-3-one moiety.
    • Impact : Enhanced fluorescence properties due to extended conjugation; reduced electrophilicity compared to the brominated parent compound .
Compound B : (2E)-3-(1,3-Benzodioxol-5-ylamino)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile (CAS: 378203-73-7)
  • Molecular Formula : C₁₉H₁₁Cl₂N₃O₂S
  • Key Differences: Substitutes acrylonitrile with a benzodioxol-5-ylamino group. Impact: Increased hydrogen-bonding capacity (1 H-bond donor) improves solubility but reduces membrane permeability .

Thiazole-Acrylonitrile Derivatives with Heterocyclic Modifications

Compound C : 2-(Benzothiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile (3d)
  • Molecular Formula : C₁₆H₉ClN₂S
  • Key Differences :
    • Replaces thiazole with benzothiazole.
    • Impact : Higher melting point (235–237°C) due to stronger intermolecular interactions; IR spectrum shows distinct C=O (1694 cm⁻¹) and C≡N (2212 cm⁻¹) stretches .
Compound D : 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylonitrile (CAS: 277756-72-6)
  • Molecular Formula : C₁₆H₉FN₂S₂
  • Key Differences :
    • Substitutes bromophenyl with fluorophenyl and dichlorophenyl with thienyl.
    • Impact : Fluorine’s electronegativity increases metabolic stability; thienyl group introduces sulfur-mediated π-interactions .

Thiazole-Acrylonitrile Derivatives with Functional Group Variations

Compound E : (2Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile (CAS: 373371-92-7)
  • Molecular Formula : C₁₉H₁₂ClN₅O₂S
  • Key Differences: Introduces a nitro group (NO₂) and an amino substituent. Impact: Nitro group increases polarity (logP ~2.5), reducing blood-brain barrier penetration; amino group enables hydrogen-bond donor activity .

Comparative Data Table

Property Parent Compound Compound A Compound B Compound C
Molecular Weight (g/mol) 436.148 437.90 416.30 296.77
Halogen Substituents Br, 2×Cl Cl 2×Cl Cl
Key Functional Groups Thiazole, acrylonitrile Chromone, thiazole Benzodioxole, thiazole Benzothiazole
logP (Predicted) 4.8 5.2 3.9 4.1
Melting Point (°C) Not reported Not reported Not reported 235–237

Q & A

Q. What are the optimized synthetic routes for 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)acrylonitrile, and how can reaction conditions be controlled to improve yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with halogenated aromatic precursors and acrylonitrile derivatives. Key steps include:

  • Thiazole ring formation : Condensation of 4-bromophenyl-substituted thiourea with α-bromo ketones under reflux in ethanol .
  • Acrylonitrile coupling : A Knoevenagel condensation between the thiazole intermediate and 2,4-dichlorobenzaldehyde, catalyzed by piperidine or ammonium acetate in acetic acid .
  • Condition Optimization :
    • Temperature : Maintain 80–100°C during coupling to prevent side reactions .
    • Solvent Choice : Use polar aprotic solvents (e.g., DMF) for improved solubility .
    • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to isolate the pure product .
      Monitoring via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and HPLC (C18 column, acetonitrile/water gradient) ensures reaction progress and purity ≥95% .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Confirm substituent positions on aromatic rings (e.g., 7.4–8.1 ppm for bromophenyl protons) and acrylonitrile geometry (Z/E isomerism via coupling constants) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (expected m/z ~460 [M+H]+) and isotopic pattern matching bromine/chlorine .
  • IR Spectroscopy : Peaks at ~2210 cm⁻¹ (C≡N stretch) and 1600–1500 cm⁻¹ (C=C/C=N aromatic) confirm functional groups .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, though single crystals may require slow evaporation from DMSO/MeOH .
  • HPLC-PDA : Quantifies purity and detects trace impurities using a reverse-phase C18 column .

Q. What are the known solubility and stability profiles under various conditions, and how do they influence experimental design?

Methodological Answer:

  • Solubility : Moderately soluble in DMSO, DMF, and dichloromethane; poorly soluble in water. Pre-dissolve in DMSO for biological assays (<0.1% v/v to avoid cytotoxicity) .
  • Stability :
    • Light/Temperature : Degrades under UV light; store at –20°C in amber vials .
    • pH Sensitivity : Stable in neutral buffers (pH 6–8); avoid strong acids/bases to prevent nitrile hydrolysis .
  • Handling : Use inert atmospheres (N2/Ar) during synthesis to prevent oxidation of thiazole or acrylonitrile moieties .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological targets of this compound, and what validation experiments are required?

Methodological Answer:

  • Target Prediction :
    • Molecular Docking (AutoDock Vina) : Screen against kinases (e.g., EGFR, VEGFR) due to thiazole’s ATP-binding affinity. Use PDB structures (e.g., 1M17) and optimize ligand protonation states at pH 7.4 .
    • Pharmacophore Modeling : Map electrostatic/hydrophobic features to prioritize targets like tubulin or topoisomerases .
  • Validation :
    • In Vitro Assays : Enzymatic inhibition assays (IC50 determination) and cellular viability tests (MTT assay on cancer lines) .
    • SAR Studies : Compare with analogs (e.g., nitro vs. methoxy substituents) to identify critical functional groups .

Q. What strategies can resolve contradictions in reported biological activity data across different studies?

Methodological Answer:

  • Purity Verification : Re-analyze compounds via HPLC-MS to rule out impurities (>99% purity required) .
  • Assay Standardization :
    • Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) .
    • Normalize results to protein content (Bradford assay) to account for cell density variations .
  • Orthogonal Assays : Confirm apoptosis (Annexin V/PI staining) if cytotoxicity is disputed .
  • Structural Confirmation : Re-examine stereochemistry via NOESY NMR or X-ray if isomerism impacts activity .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced potency?

Methodological Answer:

  • Substituent Screening :
    • Bromophenyl Group : Replace with electron-withdrawing groups (e.g., -NO2) to enhance electrophilicity and kinase inhibition .
    • Dichlorophenyl Position : Test meta vs. para substitution to optimize steric fit in hydrophobic binding pockets .
  • Bioisosteric Replacement : Swap acrylonitrile with carboxylate to improve solubility while retaining hydrogen-bonding capacity .
  • Data Analysis :
    • Use QSAR models (e.g., CoMFA) to correlate logP, polar surface area, and IC50 values .
    • Validate with in vivo pharmacokinetics (e.g., murine models for bioavailability and toxicity) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)acrylonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.